![molecular formula C14H17N3O4 B12938091 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-
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Overview
Description
1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- involves several steps. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction typically involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting fungal infections and other microbial diseases. For instance, studies indicate that certain imidazole derivatives exhibit significant anti-tuberculosis activity, with some compounds achieving over 90% inhibition against Mycobacterium tuberculosis at low concentrations . This highlights the compound's role in developing new anti-infective agents.
Case Study: Anti-HIV Activity
Recent research has explored the synthesis of novel 1H-imidazole-4-carboxylic acid derivatives for HIV-1 inhibition. In a study evaluating these compounds, several were found to selectively bind to specific viral proteins, demonstrating potential as antiviral agents .
Agricultural Chemicals
In agriculture, 1H-imidazole-4-carboxylic acid is utilized in formulating agrochemicals such as fungicides and herbicides. The compound enhances crop protection and improves yields by providing effective solutions against various plant pathogens .
Biochemical Research
This compound is instrumental in biochemical studies focusing on enzyme inhibition and metabolic pathways. It aids researchers in understanding complex biochemical processes and identifying potential therapeutic targets . For example, its role in studying enzyme kinetics can lead to insights into drug design and metabolic regulation.
Material Science
The unique properties of 1H-imidazole-4-carboxylic acid make it suitable for developing novel materials such as hydrogels and polymers. These materials have significant applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
In analytical chemistry, the compound is employed in various techniques such as chromatography and spectroscopy. It enhances the detection and quantification of substances in complex mixtures, proving valuable in pharmacokinetics and quality control processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- include other imidazole derivatives such as:
These compounds share the imidazole core structure but differ in their substituents, leading to variations in their chemical properties and applications
Biological Activity
1H-Imidazole-4-carboxylic acid derivatives, particularly the compound 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- , have garnered attention in recent years due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
The compound possesses the following chemical characteristics:
- Molecular Formula : C₁₄H₁₅N₃O₄
- Molecular Weight : 273.29 g/mol
- CAS Number : 1072-84-0
- Density : 1.5 g/cm³
- Melting Point : 294-295 °C
These properties indicate that the compound is stable under standard laboratory conditions and can be synthesized for various biological evaluations.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives against HIV. For instance, a series of 1H-imidazole-4-carboxylic acid derivatives were tested for their ability to inhibit HIV-1 integrase (IN) interactions. Compounds demonstrated varying degrees of inhibition, with some achieving over 50% inhibition at concentrations around 100 µM. Notably, certain derivatives exhibited high selectivity towards the LEDGF/p75-binding pocket of HIV-1 IN, indicating a targeted mechanism of action .
Table 1: Inhibition Percentages of Selected Compounds Against HIV-1 Integrase
Compound | Inhibition (%) | Concentration (µM) |
---|---|---|
Compound 10a | 89% | 100 |
Compound 10e | 83% | 100 |
Compound 11h | 45% | >200 |
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives have also been investigated. In one study, various compounds were synthesized and tested against bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Selected Imidazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound 1a | S. aureus | 15 |
Compound 1b | E. coli | 20 |
Anti-inflammatory Activity
Imidazole derivatives also show promise as anti-inflammatory agents. Research indicates that certain compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly enhance anti-inflammatory effects .
The biological activity of these compounds is primarily attributed to their ability to interact with specific proteins and enzymes involved in disease pathways:
- HIV Integrase Inhibition : The imidazole ring facilitates hydrogen bonding with critical amino acids in the HIV integrase enzyme, disrupting its function and preventing viral replication .
- Antimicrobial Mechanism : The compounds may disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways within bacteria .
- Anti-inflammatory Pathways : By inhibiting COX enzymes, these compounds reduce the synthesis of pro-inflammatory mediators such as prostaglandins .
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazole derivatives for their antiviral properties against HIV. The study revealed that specific modifications to the imidazole scaffold enhanced binding affinity to the integrase enzyme, leading to improved inhibitory activity .
Another case study focused on the antimicrobial efficacy of these compounds against various pathogens, demonstrating their potential as alternative therapeutic agents in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-configured 1H-imidazole-4-carboxylic acid derivatives, and how can reaction conditions be optimized to enhance enantiomeric purity?
The synthesis of this compound typically involves refluxing intermediates with sodium acetate in acetic acid to promote cyclization and esterification . To improve enantiomeric purity, chiral catalysts (e.g., asymmetric organocatalysts) or chiral stationary phases in preparative HPLC can be employed. Reaction parameters such as temperature (80–100°C), solvent polarity (acetic acid or DMF), and stoichiometric ratios of reagents (1:1.1 for aldehyde to amine) must be tightly controlled to minimize racemization . Purification via recrystallization (using DMF/acetic acid mixtures) further enhances stereochemical homogeneity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- NMR Spectroscopy : 1H- and 13C-NMR can resolve the (S)-configuration by analyzing coupling constants (e.g., J-values for adjacent protons in the imidazole ring) and ester carbonyl signals (~170 ppm) .
- HPLC : Chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection at 254 nm are critical for enantiomeric excess (ee) determination .
- FT-IR : Confirms functional groups (e.g., C=O stretch at 1720–1740 cm−1 for esters and carbamates) .
Q. How does pH influence the stability and solubility of this compound in aqueous solutions, and what buffer systems are recommended for its handling?
The compound exhibits pH-dependent solubility due to its ionizable imidazole ring (pKa ~6.5–7.5). Below pH 6, protonation enhances water solubility, while deprotonation at higher pH increases hydrophobicity. Stability studies in buffered solutions (e.g., citrate-phosphate buffers, pH 3–7) reveal degradation via ester hydrolysis under alkaline conditions (pH >9). Recommended buffers include citrate-phosphate (pH 3–7) and borate (pH 8–10) for short-term storage at 4°C .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic methodologies, such as discrepancies in catalytic systems or solvent effects?
Contradictions in catalytic systems (e.g., homogeneous vs. heterogeneous catalysts) can be addressed by comparing turnover frequencies (TOF) and activation energies via kinetic studies. For solvent effects, Hansen solubility parameters and Kamlet-Taft solvent descriptors can rationalize yield variations. For example, polar aprotic solvents (DMF, DMSO) favor cyclization but may promote side reactions, necessitating DoE (Design of Experiments) optimization .
Q. How can computational chemistry models predict the compound's behavior in biological systems or material science applications?
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., binding to histamine receptors) using force fields like AMBER or CHARMM .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) for coordination polymer design, correlating with experimental X-ray crystallography data (CCDC 1038591) .
- QSAR Models : Relate substituent effects (e.g., phenylmethoxy groups) to biological activity or material stability .
Q. What are the challenges in analyzing reaction intermediates using real-time monitoring techniques, and how can they be addressed?
Intermediates like Schiff bases or enolates are transient and highly reactive. In-situ FT-IR or Raman spectroscopy can track intermediate formation, while LC-MS/MS with electrospray ionization (ESI) identifies low-abundance species. Challenges include signal overlap in complex mixtures, which can be mitigated by hyphenated techniques (e.g., HPLC-NMR) or isotopic labeling .
Q. Methodological Considerations for Data Contradictions
- Stereochemical Discrepancies : Use single-crystal X-ray diffraction (SCXRD) to unambiguously confirm configurations .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) coupled with mass spectrometry identify degradation products (e.g., hydrolysis to carboxylic acid derivatives) .
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl (5S)-2-(phenylmethoxycarbonylaminomethyl)-4,5-dihydro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-20-13(18)11-7-15-12(17-11)8-16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H,16,19)/t11-/m0/s1 |
InChI Key |
RZTHEMOWHQHWKD-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN=C(N1)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.